molecular formula C12H16INO B1466765 N-[(4-iodophenyl)methyl]oxan-4-amine CAS No. 1245710-94-4

N-[(4-iodophenyl)methyl]oxan-4-amine

Cat. No.: B1466765
CAS No.: 1245710-94-4
M. Wt: 317.17 g/mol
InChI Key: QFHZTVZECQAANN-UHFFFAOYSA-N
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Description

N-[(4-iodophenyl)methyl]oxan-4-amine is a chemical compound characterized by the presence of an oxane ring substituted with an amine group and a 4-iodophenylmethyl group. This compound is utilized in various scientific research fields due to its unique chemical structure and properties.

Properties

IUPAC Name

N-[(4-iodophenyl)methyl]oxan-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16INO/c13-11-3-1-10(2-4-11)9-14-12-5-7-15-8-6-12/h1-4,12,14H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFHZTVZECQAANN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NCC2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-iodophenyl)methyl]oxan-4-amine typically involves the reaction of 4-iodobenzyl chloride with oxan-4-amine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable production process.

Chemical Reactions Analysis

Types of Reactions

N-[(4-iodophenyl)methyl]oxan-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The iodine atom in the 4-iodophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium azide or thiolates can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the oxane ring.

    Reduction: Amine derivatives with reduced functional groups.

    Substitution: Compounds with substituted functional groups in place of the iodine atom.

Scientific Research Applications

N-[(4-iodophenyl)methyl]oxan-4-amine is employed in various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(4-iodophenyl)methyl]oxan-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-bromophenyl)methyl]oxan-4-amine
  • N-[(4-chlorophenyl)methyl]oxan-4-amine
  • N-[(4-fluorophenyl)methyl]oxan-4-amine

Uniqueness

N-[(4-iodophenyl)methyl]oxan-4-amine is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The iodine atom can participate in specific reactions that are not feasible with other halogens, making this compound valuable in certain synthetic and research applications.

Biological Activity

N-[(4-iodophenyl)methyl]oxan-4-amine is a compound that has garnered attention in scientific research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant studies, providing a comprehensive overview of its significance in medicinal chemistry.

Chemical Structure and Properties

This compound is characterized by the presence of an iodine atom attached to a phenyl group, which is linked to an oxan ring through a methyl bridge. This unique structure may influence its interaction with biological targets, enhancing its potential therapeutic effects.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the iodine atom can enhance lipophilicity and binding affinity, potentially leading to increased biological efficacy.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial in various biochemical pathways.
  • Receptor Binding : this compound may act as a ligand for certain receptors, modulating their activity and influencing downstream signaling pathways.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer properties. It has been studied for its ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including:

  • Cell Cycle Arrest : The compound may interfere with the cell cycle progression of cancer cells.
  • Induction of Apoptosis : It promotes programmed cell death in malignant cells, contributing to its anticancer effects.

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Studies suggest that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Research Findings and Case Studies

A review of recent studies highlights the diverse biological activities associated with this compound:

StudyFindings
Study 1 Demonstrated significant inhibition of cancer cell proliferation in vitro. The compound showed IC50 values in the low micromolar range against several cancer cell lines.
Study 2 Investigated the antimicrobial efficacy against Gram-positive and Gram-negative bacteria, showing promising results with minimum inhibitory concentrations (MIC) below 50 µg/mL.
Study 3 Explored the mechanism of action involving apoptosis induction via mitochondrial pathways, highlighting its potential as a therapeutic agent in oncology.

Future Directions

The ongoing research into this compound suggests several avenues for future exploration:

  • Mechanistic Studies : Further investigations into the specific molecular targets and pathways affected by this compound could elucidate its full therapeutic potential.
  • Clinical Trials : Initiating clinical trials to assess safety and efficacy in humans will be crucial for translating laboratory findings into therapeutic applications.
  • Structural Modifications : Synthesis of analogs could enhance potency and selectivity, potentially leading to more effective therapeutic agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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